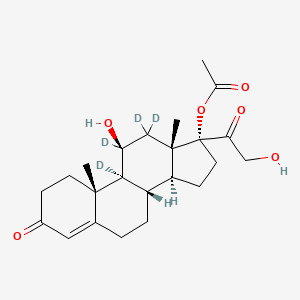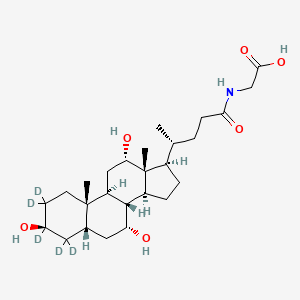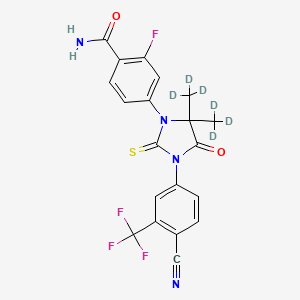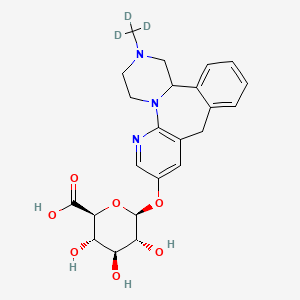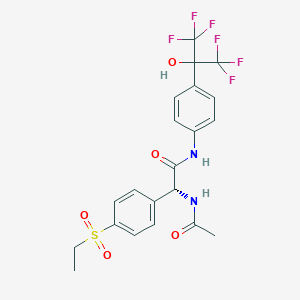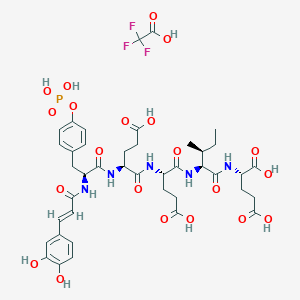
Caffeic acid-pYEEIE (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caffeic acid-pYEEIE (TFA) is a non-phosphopeptide inhibitor that exhibits potent binding affinity for the GST-Lck-SH2 domain . This compound is primarily used in scientific research for its ability to inhibit specific protein interactions, making it a valuable tool in the study of cellular signaling pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Caffeic acid-pYEEIE (TFA) involves the coupling of caffeic acid with a peptide sequence (pYEEIE) through a series of peptide bond formations. The reaction conditions typically require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of Caffeic acid-pYEEIE (TFA) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high purity and yield. The final product is purified using techniques such as HPLC (high-performance liquid chromatography) to achieve a purity of over 98% .
Análisis De Reacciones Químicas
Types of Reactions
Caffeic acid-pYEEIE (TFA) primarily undergoes peptide bond formation reactions during its synthesis. It can also participate in oxidation and reduction reactions due to the presence of the caffeic acid moiety, which contains phenolic hydroxyl groups .
Common Reagents and Conditions
Coupling Reagents: EDCI, HOBt
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major product formed from the synthesis of Caffeic acid-pYEEIE (TFA) is the desired peptide inhibitor with high purity. Oxidation and reduction reactions can lead to the formation of various oxidized or reduced derivatives of caffeic acid .
Aplicaciones Científicas De Investigación
Caffeic acid-pYEEIE (TFA) is widely used in scientific research due to its ability to inhibit specific protein interactions. Some of its applications include:
Chemistry: Used as a tool to study peptide bond formation and protein interactions.
Biology: Employed in the study of cellular signaling pathways and protein-protein interactions.
Medicine: Investigated for its potential therapeutic applications in diseases where protein interactions play a crucial role.
Industry: Utilized in the development of new biochemical assays and diagnostic tools.
Mecanismo De Acción
Caffeic acid-pYEEIE (TFA) exerts its effects by binding to the GST-Lck-SH2 domain, thereby inhibiting the interaction between specific proteins. This inhibition disrupts cellular signaling pathways, leading to various biological effects. The molecular targets and pathways involved include the Src family kinases, which play a critical role in cell growth and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
N-acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu (Ac-pYEEIE): Another peptide inhibitor with similar binding properties but lower affinity compared to Caffeic acid-pYEEIE (TFA).
Caffeic acid phenethyl ester: A derivative of caffeic acid with different biological activities, primarily known for its antioxidant properties.
Uniqueness
Caffeic acid-pYEEIE (TFA) is unique due to its high binding affinity for the GST-Lck-SH2 domain and its ability to inhibit specific protein interactions. This makes it a valuable tool in the study of cellular signaling pathways and potential therapeutic applications .
Propiedades
Fórmula molecular |
C41H51F3N5O21P |
|---|---|
Peso molecular |
1037.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C39H50N5O19P.C2HF3O2/c1-3-20(2)34(38(57)43-26(39(58)59)12-17-33(52)53)44-36(55)25(11-16-32(50)51)41-35(54)24(10-15-31(48)49)42-37(56)27(18-21-4-8-23(9-5-21)63-64(60,61)62)40-30(47)14-7-22-6-13-28(45)29(46)19-22;3-2(4,5)1(6)7/h4-9,13-14,19-20,24-27,34,45-46H,3,10-12,15-18H2,1-2H3,(H,40,47)(H,41,54)(H,42,56)(H,43,57)(H,44,55)(H,48,49)(H,50,51)(H,52,53)(H,58,59)(H2,60,61,62);(H,6,7)/b14-7+;/t20-,24-,25-,26-,27-,34-;/m0./s1 |
Clave InChI |
KIXUFVTZPVMUKC-LDEIPEOGSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12424983.png)
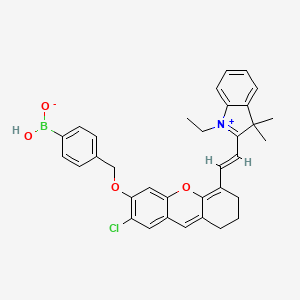
![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)

